1,3-Propanediol, 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate
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Overview
Description
1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is a complex organic compound. It is a derivative of dipentaerythritol, which is known for its multiple hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate typically involves the esterification of dipentaerythritol with the respective carboxylic acids (pentanoic acid, hexanoic acid, octanoic acid, and decanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a continuous esterification process. This involves the gradual addition of carboxylic acids to dipentaerythritol in a reactor, with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a component in biodegradable medical implants.
Industry: Utilized in the production of high-performance lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids and alcohols, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Pentaerythritol: A precursor to dipentaerythritol, with four hydroxyl groups.
Dipentaerythritol: Similar structure but without the ester groups.
Trimethylolpropane: Contains three hydroxyl groups and is used in similar applications.
Uniqueness: 1,3-Propanediol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is unique due to its multiple ester groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring high-performance materials .
Properties
Molecular Formula |
C39H72O11 |
---|---|
Molecular Weight |
717.0 g/mol |
IUPAC Name |
[2-(hexanoyloxymethyl)-2-(hydroxymethyl)-3-[2-(hydroxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropoxy]propyl] decanoate |
InChI |
InChI=1S/C39H72O11/c1-5-9-13-15-16-18-21-25-37(45)50-33-39(27-41,31-48-35(43)23-19-11-7-3)29-46-28-38(26-40,30-47-34(42)22-12-8-4)32-49-36(44)24-20-17-14-10-6-2/h40-41H,5-33H2,1-4H3 |
InChI Key |
YIWKOAWCIURQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCC)COC(=O)CCCCCCC)COC(=O)CCCCC |
Origin of Product |
United States |
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